Home > Products > Screening Compounds P100009 > 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione -

1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Catalog Number: EVT-5355244
CAS Number:
Molecular Formula: C25H32N4O3
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(p-chlorophenyl)-1-(3-pyridyl)-2,5-pyrrolidinedione

Compound Description: 3-(p-chlorophenyl)-1-(3-pyridyl)-2,5-pyrrolidinedione is a compound whose crystal structure has been studied. [] The study revealed no unusual bond distances or angles. The angles between the planes of the five-membered ring and the phenyl and pyridine rings are 89.1° and 53.9°, respectively. []

Relevance: This compound shares the core 2,5-pyrrolidinedione structure with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. Both compounds also feature an aromatic ring attached to the nitrogen of the pyrrolidinedione. While 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has a para-hexyloxyphenyl group, this compound has a para-chlorophenyl group. Additionally, while the target compound has a 4-(2-pyridinyl)-1-piperazinyl group at the 3-position of the pyrrolidinedione, this compound has a 3-pyridyl group directly attached at the same position. []

3-Methyl-3-phenyl-1-(β-D-ribofuranosyl)-2,5-pyrrolidinedione

Compound Description: 3-Methyl-3-phenyl-1-(β-D-ribofuranosyl)-2,5-pyrrolidinedione is an analogue of the antiepileptic drug mesuximide. [] Its synthesis involves reacting (3RS)-3-methyl-3-phenyl-1-(trimethylsilyl)-2,5-pyrrolidinedione with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. []

Relevance: This compound, like 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione, contains the core 2,5-pyrrolidinedione structure. Both compounds also feature substituents at the 1 and 3 positions of the pyrrolidinedione ring. While 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has a 4-(hexyloxy)phenyl group at the 1-position and a piperazinyl group at the 3-position, this analogue has a β-D-ribofuranosyl group at the 1-position and a methyl and phenyl group at the 3-position. []

2-(5-ylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-succinimides and 5-ylidene-3-(1-arylpyrrolidine-2,5-dione)-thiazolidine-2,4-diones

Compound Description: These are two classes of hybrid compounds containing both pyrrolidinedione and thiazolidinone moieties. [] They were synthesized and investigated for their antileukemic activity against four leukemia cell lines: Dami, HL-60, Jurkat, and K562. [] One specific compound, 3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione, displayed good and selective antiproliferative activity against Dami and HL-60 cell lines with satisfactory toxicity levels in mice. []

Relevance: These compounds share the pyrrolidinedione core structure with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. Notably, the 5-ylidene-3-(1-arylpyrrolidine-2,5-dione)-thiazolidine-2,4-diones specifically feature an aryl substituent at the 1-position of the pyrrolidinedione, similar to the 4-(hexyloxy)phenyl group in the target compound. []

4-(4-methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide

Compound Description: 4-(4-methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide is an antitumor agent that has been investigated in the form of various molecular salts, including (D)-tartrate, (L)-tartrate, succinate, and malonate. [] These salts have potential applications in tumor therapy. [, ]

Relevance: This compound is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its 4-methylpiperazinyl moiety. The presence of a pyridine ring further contributes to the structural similarity. While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, this compound features the 4-methylpiperazinyl group as part of a larger benzamide structure. [, ]

1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives

Compound Description: 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid is a potent inhibitor of bacterial DNA gyrase and has been shown to interact with mammalian topoisomerase II. [] This compound exhibited modest in vitro cytotoxicity and in vivo activity against P388 leukemia cells. [] Several derivatives modified at different positions on the molecule were synthesized and evaluated for their topoisomerase II inhibitory activity. Notably, the 7-(4-hydroxyphenyl) analogue (CP-115,953) showed a 6-fold increase in potency compared to the parent compound. []

Relevance: This compound is included due to its shared activity as a CCR5 antagonist with the compound Sch-D, which itself is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. 873140 and the target compound do not share significant structural similarities. []

Sch-D (SCH 417,690)

Compound Description: Sch-D (SCH 417,690) is a potent, noncompetitive, allosteric antagonist of the CCR5 receptor. [] It blocks the binding of both chemokines CCL3 (MIP-1α) and CCL5 (RANTES). [] Sch-D is structurally similar to another CCR5 antagonist, Sch-350634 (1). [, ]

Relevance: Sch-D is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its piperidine-piperazine core structure, also present in Sch-350634, which was derived from a family of muscarinic antagonists that share a piperidine-piperazine core. [] While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, Sch-D features it as part of a larger pyrimidine structure. Both compounds share a similar spatial arrangement of the piperidine-piperazine moiety and an aromatic ring (trifluoromethylphenyl in Sch-D and pyridinyl in the target compound). [, ]

Sch-350634

Compound Description: Sch-350634 is a potent CCR5 antagonist that inhibits HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). [] It was developed from muscarinic antagonist lead structures, demonstrating improved selectivity for CCR5 over muscarinic receptors. [] This compound shows excellent oral bioavailability in rats, dogs, and monkeys. []

Relevance: Sch-350634 is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its piperidine-piperazine core structure. [] While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, Sch-350634 features it as part of a larger piperidine structure. Both compounds share a similar spatial arrangement of the piperidine-piperazine moiety and an aromatic ring (pyridinyl in both compounds). []

(+)-4-[α(R)-α-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-(3-methoxybenzyl)-N,N-diethylbenzamide] (SNC80)

Compound Description: SNC80 is a nonpeptidic δ-opioid agonist that exhibits various stimulant-like behavioral effects in rodents and monkeys. [, ] These effects include locomotor stimulation, generalization to cocaine in discrimination procedures, and antiparkinsonian effects. [, ] Tolerance to its locomotor-stimulating effects develops after a single administration in rats. [, ] Interestingly, SNC80 pretreatment enhances amphetamine-stimulated locomotor activity in a dose-dependent manner. [, ] It also augments the stimulatory effects of dopamine/norepinephrine transporter ligands like cocaine and nomifensine, but not direct dopamine receptor agonists like SKF81297 and quinpirole. [, ] This suggests that δ-opioid receptor activation by SNC80 may alter the functional activity of monoamine transporters or presynaptic monoamine terminals. [, ]

Relevance: SNC80 shares a structural similarity with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its 2,5-dimethyl-1-piperazinyl moiety. While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, SNC80 features it as part of a larger benzamide structure. [, ]

(+)-4-[α(R)-α-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-3-hydroxybenzyl]-N,N-diethylbenzamide] ((+)BW373U86)

Compound Description: (+)BW373U86 is a δ-opioid agonist that, like SNC80, can modify amphetamine-induced activity levels in rats. [, ]

Relevance: (+)BW373U86 shares a structural similarity with 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through its 2,5-dimethyl-1-piperazinyl moiety. While the target compound incorporates the piperazine within a pyrrolidinedione scaffold, (+)BW373U86 features it as part of a larger benzamide structure. [, ]

2,5-diaminomethyl-1H-pyrroles substituted

Compound Description: This is a class of compounds with a core pyrrole structure featuring two aminomethyl groups at the 2 and 5 positions. [] The nitrogen of the pyrrole ring and the aminomethyl groups can be substituted with a variety of groups, including aliphatic, cycloaliphatic, and aromatic moieties. []

3-(4-fluorophenyl)-1H-indoles

Compound Description: This series of compounds features a 3-(4-fluorophenyl)-1H-indole core, with various substitutions at the 1-position, including 4-piperidinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperazinyl groups. [] This series was designed as an isosteric replacement of previously described 1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles. [] Members of this series showed potent 5-HT2 receptor binding affinity and selectivity over dopamine D2 receptors and α1-adrenoceptors. [] Compounds with high binding affinity also demonstrated potent inhibition of the quipazine-induced head twitch syndrome in rats. []

5-(4-Biphenyl)-3-methyl-4-phenyl-1,2,4-triazole Derivatives

Compound Description: This series of compounds, based on a 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole core, was designed as selective antagonists for the human vasopressin V1A receptor. [, ] Modifications of the core structure led to the identification of compounds with potent affinity for the human V1A receptor and high selectivity over the human V2 receptor. [, ] One specific compound, 5-(4-biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (19), exhibited a Ki value of 1.04 nM for the human V1A receptor and a 1700-fold selectivity over the human V2 receptor. [, ] This compound also demonstrated antagonist activity against arginine vasopressin-induced increases in diastolic blood pressure in rats, with long-lasting effects after oral administration. []

Relevance: These compounds are structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through the presence of a 4-methylpiperazinyl moiety and an aromatic ring with a hexyloxy substituent. While the target compound incorporates these moieties within a pyrrolidinedione scaffold, the 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives feature them as part of a larger triazole structure. [, ]

2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (AMG-3969)

Compound Description: AMG-3969 is a small molecule that disrupts the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP), leading to increased cytosolic GK levels. [] This compound effectively enhanced GK translocation and reduced blood glucose levels in diabetic animals. []

Relevance: AMG-3969 is structurally related to 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione through the presence of a piperazinyl moiety and a pyridinyl ring. While the target compound incorporates these moieties within a pyrrolidinedione scaffold, AMG-3969 features them as part of a larger aryl carbinol structure. []

3-(N-Cyclicamino)chromone Derivatives

Compound Description: This class of compounds features a chromone (4H-1-benzopyran-4-one) core structure with a cyclic amino substituent at the 3-position. [] Their cytotoxicity was investigated against four human oral squamous cell carcinoma cell lines and three oral normal mesenchymal cells. [] One compound, 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one (3a), exhibited high tumor specificity, comparable to melphalan, without inducing apoptosis. [] Compound 3a demonstrated cytostatic growth inhibition and lower cytotoxicity against human oral keratinocytes compared to doxorubicin. [] Structure-activity relationship analysis revealed a correlation between tumor specificity and the 3D structure and lipophilicity of these compounds. []

Properties

Product Name

1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

IUPAC Name

1-(4-hexoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C25H32N4O3/c1-2-3-4-7-18-32-21-11-9-20(10-12-21)29-24(30)19-22(25(29)31)27-14-16-28(17-15-27)23-8-5-6-13-26-23/h5-6,8-13,22H,2-4,7,14-19H2,1H3

InChI Key

NWHHIAUWHCNOGL-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.